N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-16(10-5-3-2-4-6-10)19(17,18)11-7-8-12(14)13(15)9-11/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMHLCMNPIBZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting 3,4-difluorobenzenesulfonyl chloride with N-methylcyclohexylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Step 1: Formation of the Sulfonamide Core
The synthesis begins with the reaction of 3,4-difluorobenzenesulfonyl chloride with N-methylcyclohexylamine in the presence of a base (e.g., triethylamine) and an organic solvent like dichloromethane. This nucleophilic substitution reaction forms the sulfonamide bond under controlled conditions (low temperature to optimize yield) .
Step 2: Functionalization and Purification
The crude product undergoes purification via recrystallization or column chromatography (e.g., using ethyl acetate/petroleum ether mixtures) to achieve high purity. Industrial-scale production may employ automated systems for precise temperature and pressure control .
Key Reaction Conditions
Substitution Reactions
The sulfonamide group in the compound enables nucleophilic substitution reactions. For example:
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Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may hydrolyze, though fluorine substitution on the benzene ring stabilizes the molecule against such reactions.
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Nucleophilic Aromatic Substitution : The electron-withdrawing fluorine atoms activate the aromatic ring for substitution, though steric hindrance from the cyclohexyl group may limit reactivity .
Spectroscopic Analysis
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FTIR : Absorption bands for the sulfonamide group (NH stretch at ~3094 cm⁻¹ and SO₂ stretches at ~1300–1100 cm⁻¹) .
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¹H NMR : Signals for the cyclohexyl group (δ 1.59–2.39 ppm, singlet for t-Bu groups) and aromatic protons (δ 7.16–7.85 ppm) .
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¹⁹F NMR : Peaks corresponding to fluorine atoms (e.g., δ −135.4 to −148.1 ppm for tetrafluorobenzoate derivatives) .
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HRMS : Confirms molecular weight (e.g., [M + Na]⁺ = 332.0452 for analogous compounds) .
Chromatographic Purification
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Column Chromatography : Gradients of petroleum ether/dichloromethane/ethyl acetate (e.g., 10:1:1 → 6:1:1) are used to isolate the compound .
Comparative Analysis of Similar Compounds
| Compound | Key Differences | Reactivity |
|---|---|---|
| N-cyclohexyl-3,4-difluorobenzenesulfonamide | Lacks N-methyl group; reduced steric hindrance at the sulfonamide nitrogen. | Higher nucleophilic substitution reactivity. |
| N-methyl-3,4-difluorobenzenesulfonamide | Lacks cyclohexyl group; increased solubility in polar solvents. | More prone to hydrolysis. |
| N-cyclohexylbenzenesulfonamide | Absence of fluorine atoms; altered electronic effects. | Reduced lipophilicity. |
Scientific Research Applications
Chemical Applications
Organic Synthesis
- N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide serves as an important intermediate in the synthesis of complex organic molecules. Its sulfonamide group allows for the formation of various derivatives through substitution reactions, making it valuable in organic synthesis pathways.
Catalysis
- The compound can act as a ligand in catalytic reactions due to its unique structure. This property enhances its utility in developing new catalytic processes.
Material Science
- In material science, this sulfonamide derivative is explored for the development of new materials with specific properties, leveraging its chemical reactivity and stability.
Biological Applications
Pharmaceutical Development
- The compound has been investigated for its potential therapeutic properties, particularly as an enzyme inhibitor. Its interaction with specific molecular targets suggests it may play a role in treating various conditions, including inflammation and microbial infections .
Histamine H3 Receptor Antagonism
- This compound has shown promising activity as an antagonist at histamine H3 receptors. This interaction is significant for managing conditions related to neurotransmission and sleep disorders. Studies indicate that it may inhibit these receptors effectively, suggesting potential applications in treating allergies and cognitive disorders such as ADHD and Alzheimer's disease .
Biochemical Research
- The compound is utilized as a probe or reagent in biochemical assays, facilitating research into enzyme functions and interactions within biological systems. Its ability to form hydrogen bonds enhances its utility in studying protein-ligand interactions.
Industrial Applications
Agrochemicals
- There is potential for this compound to be used in the synthesis of agrochemicals. Its bioactive properties may contribute to developing new pesticides or herbicides that target specific biological pathways in plants or pests.
Case Study 1: Histamine H3 Receptor Interaction
Research has demonstrated that this compound exhibits significant binding affinity to histamine H3 receptors. In vitro studies using radiolabeled ligand binding assays revealed that this compound acts as an inverse agonist at these receptors, which could lead to therapeutic applications in managing neurological disorders .
Case Study 2: Synthesis and Biological Evaluation
A study focused on synthesizing various sulfonamide derivatives, including this compound, evaluated their antimicrobial and anti-inflammatory activities. Results indicated that several derivatives exhibited potent biological activity, highlighting the compound's potential for further development into therapeutic agents .
Mechanism of Action
The mechanism by which N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclohexyl group provides steric hindrance, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- This may improve target binding but could reduce solubility .
- Comparison with Non-Fluorinated Analogs: Compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide () prioritize methoxy groups for electron donation, favoring antimicrobial activity, whereas fluorine substituents in the target compound may favor kinase or protease inhibition .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
| Property | Target Compound | 3,4-Difluorobenzenesulfonamide | 4-Fluoro-N-methylbenzenesulfonamide |
|---|---|---|---|
| LogP (Predicted) | ~3.2 (high lipophilicity) | ~1.8 | ~2.1 |
| Water Solubility | Low (<0.1 mg/mL) | Moderate (~1.5 mg/mL) | Moderate (~1.2 mg/mL) |
| Hydrogen Bond Acceptors | 5 | 4 | 4 |
Insights :
- The cyclohexyl group in the target compound significantly increases lipophilicity (LogP ~3.2) compared to simpler analogs, which may enhance membrane permeability but pose formulation challenges.
- Reduced solubility relative to non-cyclohexyl analogs aligns with trends observed in N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (), where bulky substituents dominate solubility profiles .
Biological Activity
N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, like many sulfonamides, is expected to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and possibly antitumor activities. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
This compound features a sulfonamide group that can engage in hydrogen bonding with biological macromolecules, potentially influencing its pharmacological activity. The presence of fluorine atoms enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological targets.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, primarily due to their ability to inhibit bacterial folate synthesis. This compound's structural similarities with other sulfonamides suggest it may exhibit similar antimicrobial effects. Studies have shown that various sulfonamide derivatives have significant activity against a range of bacteria and fungi .
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Microbial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 5-(5-Cyclohexyl-[1,3,4]oxadiazol-2-yl)-N-(3,5-difluoro-phenyl)-2-methyl-benzene sulfonamide | Escherichia coli | 110 μg/mL |
| N-benzyl-N-cyclohexyl-4-methylbenzenesulfonamide | Candida albicans | TBD |
Note: TBD = To Be Determined based on further studies.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in various studies. Sulfonamides are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary data suggest that this compound exhibits promising anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Case Study: Anti-inflammatory Effects
In a study assessing the anti-inflammatory activity of various sulfonamide derivatives, this compound demonstrated significant inhibition of COX enzymes with an IC50 value that was competitive with traditional NSAIDs. Further investigations into its mechanism of action are warranted.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies involving sulfonamides indicate that modifications in the chemical structure can significantly influence biological activity. The introduction of fluorine atoms in the aromatic ring has been associated with enhanced potency against microbial strains and improved anti-inflammatory properties .
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased lipophilicity and potency |
| Cyclohexyl Group | Enhanced interaction with biological targets |
| Methyl Group at Nitrogen | Improved solubility |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-cyclohexyl-3,4-difluoro-N-methylbenzenesulfonamide, and how can competing side reactions be minimized?
- Methodological Answer : The synthesis typically involves sulfonylation of a substituted benzene ring followed by N-alkylation. For example, starting with 3,4-difluorobenzenesulfonyl chloride, nucleophilic substitution with methylamine yields the intermediate sulfonamide. Cyclohexyl group introduction may require coupling agents like EDCI/HOBt. Competing side reactions (e.g., over-alkylation) can be minimized by controlling reaction stoichiometry (1.5:1 molar ratio of cyclohexylating agent to sulfonamide) and using low temperatures (0–5°C) to slow reaction kinetics . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation.
Q. How is the crystal structure of this compound validated, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100–150 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution datasets. Structure solution and refinement use SHELX programs (SHELXT for solution, SHELXL for refinement) . Validation tools like PLATON check for missed symmetry, twinning, or voids. Key metrics include R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and adherence to expected bond lengths/angles (C–S: 1.76–1.82 Å; S–N: 1.63–1.67 Å) .
Advanced Research Questions
Q. How can discrepancies between NMR and X-ray crystallography data be resolved for this sulfonamide?
- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotational isomerism) in solution vs. static solid-state structures. For example, NMR may show averaged signals due to rapid N-methyl group rotation, while X-ray reveals a fixed conformation. Variable-temperature NMR (VT-NMR) can identify coalescence temperatures for dynamic processes. DFT calculations (B3LYP/6-31G*) model energy barriers between conformers. Cross-validate with NOESY/ROESY to detect through-space correlations that align with crystallographic data .
Q. What strategies optimize the compound’s bioactivity in antimicrobial assays while addressing solubility limitations?
- Methodological Answer : Poor aqueous solubility can be mitigated by derivatization (e.g., introducing polar groups like hydroxyls or tertiary amines) or formulating with cyclodextrins. Structure-activity relationship (SAR) studies suggest that fluorination at 3,4-positions enhances membrane permeability, while the cyclohexyl group may improve lipophilicity (logP ≈ 3.5). Microdilution assays (MIC determination) in Mueller-Hinton broth at pH 7.4, with DMSO controls (<1% v/v), ensure compound stability. Synergistic effects with β-lactams can be tested via checkerboard assays .
Q. How do electronic effects of fluorine substituents influence the sulfonamide’s reactivity in cross-coupling reactions?
- Methodological Answer : The 3,4-difluoro motif activates the benzene ring toward electrophilic substitution due to electron-withdrawing effects, but steric hindrance from the cyclohexyl group may limit reactivity. Computational studies (Hammett σ constants: σm-F = 0.34, σp-F = 0.15) predict regioselectivity in Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ (5 mol%), K₂CO₃ base, and toluene/water (3:1) at 80°C. Monitor by LC-MS for intermediates .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing purity and stability under varying storage conditions?
- Methodological Answer :
- Purity : HPLC (C18 column, 70:30 acetonitrile/water + 0.1% TFA) with UV detection (254 nm); ≥98% purity required for biological assays.
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS checks. Degradation products (e.g., hydrolyzed sulfonamide) are identified via HRMS and quantified using calibration curves .
Q. How should researchers design crystallization trials to obtain high-quality single crystals for structural analysis?
- Methodological Answer : Use solvent diffusion (e.g., layering diethyl ether into a dichloromethane solution) to slow nucleation. Screen solvents (DMF, acetone, ethanol) and additives (n-dodecyltrimethylammonium bromide) to modify crystal habit. Monitor crystal growth under polarized light microscopy. For stubborn oils, employ seeding with analogous sulfonamide crystals .
Contradictory Data Resolution
Q. Conflicting bioassay results: How to determine if observed cytotoxicity is compound-specific or an artifact of impurities?
- Methodological Answer : Re-test the compound after rigorous purification (preparative HPLC). Compare with a structurally validated analog (e.g., N-cyclohexyl-3,4-dichloro analog) to isolate substituent effects. Conduct cytotoxicity assays (MTT assay) in triplicate with internal controls (e.g., doxorubicin). LC-MS tracking of cell lysates post-treatment confirms compound integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
